
5-Nitro-2-phenoxytoluene alpha-sulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-phenoxytoluene alpha-sulphonamide is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenoxytoluene alpha-sulphonamide typically involves the nitration of 2-phenoxytoluene followed by sulphonation. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the sulphonation process adds a sulphonamide group (-SO2NH2). These reactions are usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and sulphonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenoxytoluene alpha-sulphonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-phenoxytoluene alpha-sulphonamide .
Scientific Research Applications
5-Nitro-2-phenoxytoluene alpha-sulphonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-phenoxytoluene alpha-sulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonamide group can also interact with enzymes and proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-phenoxybenzenemethanesulfonamide
- Benzenemethanesulfonamide, 5-nitro-2-phenoxy
Uniqueness
5-Nitro-2-phenoxytoluene alpha-sulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
84682-21-3 |
|---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
(5-nitro-2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c14-21(18,19)9-10-8-11(15(16)17)6-7-13(10)20-12-4-2-1-3-5-12/h1-8H,9H2,(H2,14,18,19) |
InChI Key |
YKCBEQBMEBKXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


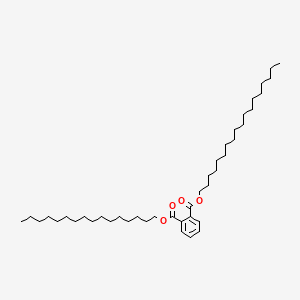


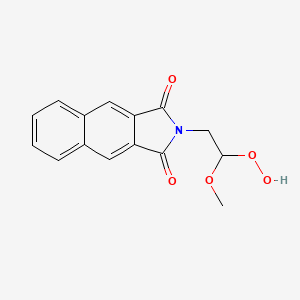
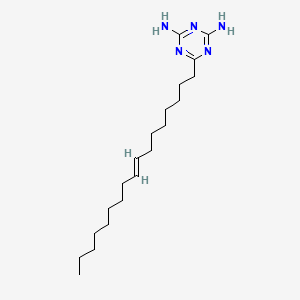



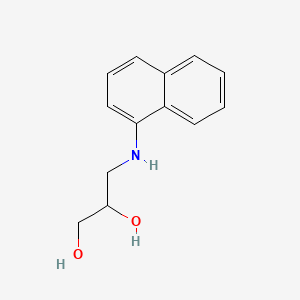
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)


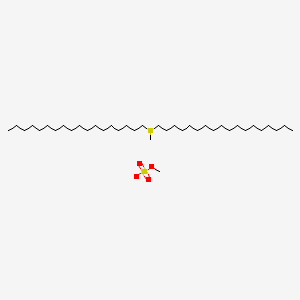
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
